molecular formula C10H7ClN2OS B1532957 N-(2-Chloropyridin-4-yl)thiophene-2-carboxamide CAS No. 943408-95-5

N-(2-Chloropyridin-4-yl)thiophene-2-carboxamide

Cat. No.: B1532957
CAS No.: 943408-95-5
M. Wt: 238.69 g/mol
InChI Key: KCNOEXCGVXDSRD-UHFFFAOYSA-N
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Description

N-(2-Chloropyridin-4-yl)thiophene-2-carboxamide (CAS 943408-95-5) is a high-purity synthetic compound of significant interest in medicinal chemistry and antibacterial research. This molecule features a thiophene carboxamide scaffold, a structure recognized for its diverse biological activities. Structurally similar compounds, specifically N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues, have demonstrated promising in vitro efficacy against extended-spectrum β-lactamase (ESBL)-producing Escherichia coli, a critical WHO-listed priority pathogen . Molecular docking studies suggest that such thiophene carboxamides can bind effectively to the active site of the β-lactamase enzyme, a key mediator of bacterial resistance to cephalosporins and penicillins . This indicates its potential application as a core structure in developing novel anti-infective agents to address the global antibiotic resistance crisis. The compound's framework combines pyridyl and carboxamide moieties, both of which are privileged structures in drug discovery for their favorable properties and ability to interact with biological targets . This makes it a valuable chemical tool for constructing more complex molecules and probing biological mechanisms. As a building block, it is utilized in various synthetic applications, including Suzuki-Miyaura cross-coupling reactions, to create diverse libraries for structure-activity relationship (SAR) studies . This compound is provided with comprehensive analytical data to ensure identity and purity. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling.

Properties

IUPAC Name

N-(2-chloropyridin-4-yl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2OS/c11-9-6-7(3-4-12-9)13-10(14)8-2-1-5-15-8/h1-6H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCNOEXCGVXDSRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650553
Record name N-(2-Chloropyridin-4-yl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943408-95-5
Record name N-(2-Chloropyridin-4-yl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acyl Chloride Route

  • Step 1: Preparation of Thiophene-2-carbonyl Chloride

    Thiophene-2-carboxylic acid is treated with oxalyl chloride (or sometimes thionyl chloride) in an inert solvent such as dichloromethane at room temperature. A catalytic amount of DMF is added to facilitate the formation of the acyl chloride.

    $$
    \text{Thiophene-2-carboxylic acid} + \text{(COCl)}2 \xrightarrow[\text{DMF}]{\text{CH}2\text{Cl}2} \text{Thiophene-2-carbonyl chloride} + \text{CO} + \text{CO}2 + \text{HCl}
    $$

  • Step 2: Coupling with 2-Chloropyridin-4-amine

    The acyl chloride intermediate is then added dropwise to a solution of 2-chloropyridin-4-amine and a base such as triethylamine in dichloromethane under cooling (ice bath) to control the exothermic reaction. The mixture is stirred at room temperature until completion, monitored by TLC.

  • Step 3: Work-up and Purification

    After reaction completion, the mixture is washed with water, dilute acid (e.g., 2 N HCl) to remove excess amine, and brine. The organic layer is dried over anhydrous magnesium sulfate and concentrated. The crude product is purified by column chromatography using a solvent system such as dichloromethane:ethyl acetate (1:1) or similar.

This method is widely reported with good yields and purity (typically >95% by HPLC).

Direct Coupling via Carbodiimide-Mediated Amide Bond Formation

An alternative method avoids the isolation of acyl chloride:

  • Step 1: Activation of Thiophene-2-carboxylic Acid

    The acid is activated in situ using carbodiimide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine) in dichloromethane.

  • Step 2: Addition of 2-Chloropyridin-4-amine

    The amine is added directly to the activated acid mixture and stirred under inert atmosphere (argon) at room temperature for 24–48 hours.

  • Step 3: Work-up

    The reaction mixture is washed with dilute acid to remove unreacted amine and coupling reagents, dried, concentrated, and purified by chromatography.

This method is advantageous for mild conditions and avoids the use of corrosive reagents like oxalyl chloride. Yields in the range of 40–60% have been reported.

Representative Data Table of Reaction Conditions and Yields

Method Reagents & Conditions Reaction Time Yield (%) Purification Method Notes
Acyl Chloride Route Oxalyl chloride, DMF, CH2Cl2, then amine, Et3N 6–24 hours 55–75 Column chromatography High purity (>95%), scalable
Carbodiimide-Mediated Coupling EDC, DMAP, CH2Cl2, argon atmosphere, room temp 24–48 hours 40–60 Column chromatography Mild conditions, no acid chloride
Direct Amidation (less common) Heating acid + amine with coupling additives Several hours Variable Chromatography or recrystallization Less commonly used for this substrate

Detailed Research Findings

  • Reaction Optimization: Studies have shown that the presence of DMAP significantly accelerates the coupling reaction and improves yields by acting as a nucleophilic catalyst. The use of inert atmosphere (argon) prevents oxidation or side reactions.

  • Solvent Effects: Dichloromethane is preferred for its ability to dissolve both reactants and coupling reagents, facilitating homogeneous reaction mixtures.

  • Purity and Characterization: Products are typically characterized by ^1H NMR, ^13C NMR, IR spectroscopy, and mass spectrometry. High-performance liquid chromatography (HPLC) confirms purity >95% in optimized protocols.

  • Stability Considerations: The 1,3,4-thiadiazole carboxylic acid derivatives can undergo decarboxylation; thus, the use of stable intermediates like acyl chlorides or lithium salts is recommended to ensure reproducibility.

Summary of Preparation Route

Step Starting Material Reagents/Conditions Product/Intermediate
1 Thiophene-2-carboxylic acid Oxalyl chloride, DMF, CH2Cl2, room temp Thiophene-2-carbonyl chloride
2 Thiophene-2-carbonyl chloride + 2-chloropyridin-4-amine Triethylamine, CH2Cl2, ice bath, room temp This compound
3 Crude amide Work-up: acid wash, drying, concentration Crude product
4 Crude product Purification by column chromatography Pure target compound

Chemical Reactions Analysis

Types of Reactions: N-(2-Chloropyridin-4-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be performed to modify the compound's structure.

  • Substitution: Substitution reactions at the chloropyridine or thiophene rings can introduce new substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Derivatives with hydroxyl, carbonyl, or carboxyl groups.

  • Reduction Products: Reduced forms with different functional groups.

  • Substitution Products: Compounds with new substituents at specific positions on the rings.

Scientific Research Applications

N-(2-Chloropyridin-4-yl)thiophene-2-carboxamide has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound is used in biological studies to investigate its interactions with various biomolecules and cellular processes.

  • Medicine: It has potential therapeutic applications, including as a lead compound in drug discovery for treating diseases.

  • Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-Chloropyridin-4-yl)thiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the context in which the compound is used and the specific biological system it interacts with.

Comparison with Similar Compounds

The structural and functional attributes of N-(2-Chloropyridin-4-yl)thiophene-2-carboxamide are best understood through comparison with analogs sharing thiophene-carboxamide or pyridine-based scaffolds. Key distinctions lie in substitution patterns, biological activity, and synthetic routes.

Structural Analogues with Antiplasmodial Activity

Compounds KuSaSch100 and KuSaSch101 () are 4-arylthieno[2,3-b]pyridine-2-carboxamides with antiplasmodial properties. Unlike the target compound, these feature fused cyclopenta[b]thieno[3,2-e]pyridine cores and amino substituents. For example:

  • KuSaSch100 : Incorporates a 4-chlorophenyl group and a cyclopentane ring, yielding a molecular weight of 489.99 g/mol.
  • KuSaSch101 : Substitutes the 4-chlorophenyl with a 4-fluorophenyl group.

Comparison :

Property This compound KuSaSch100/KuSaSch101
Core Structure Simple thiophene-pyridine linkage Fused tricyclic system
Molecular Weight 238.69 g/mol ~490 g/mol
Bioactivity Scaffold potential Antiplasmodial (IC₅₀ values reported)
Synthesis Complexity Moderate (one-step coupling) High (multi-step)

The fused-ring systems in KuSaSch analogs enhance rigidity and binding affinity but increase synthetic complexity. The target compound’s simpler structure offers flexibility for derivatization .

Pyrimidine and Dihydropyridine Derivatives

and highlight compounds such as (S)-N-(1-amino-3-(2,4-dichlorophenyl)propan-2-yl)-5-(2-(methylamino)pyrimidin-4-yl)thiophene-2-carboxamide (1), which integrates pyrimidine and dihydropyridine moieties. These structures exhibit enhanced π-π stacking and hydrogen-bonding capabilities compared to the target compound’s pyridine ring.

Key Differences :

  • Substituent Effects: The dichlorophenyl and methylamino groups in compound 1 improve hydrophobic interactions and solubility.
  • Bioactivity : Such derivatives are often optimized for kinase inhibition or antimicrobial activity, whereas the target compound serves primarily as a scaffold .
Benzo[b]thiophene-2-carboxamide Hydrochlorides

and describe a series of 6-(4-substituted phenyl)-N-(piperidin-4-ylmethyl)-benzo[b]thiophene-2-carboxamide hydrochlorides (e.g., compounds 42–47). These feature extended aromatic systems (benzo[b]thiophene) and piperidine-methyl groups, which enhance membrane permeability and target engagement.

Comparative Analysis :

Feature Target Compound Compound 42 ()
Aromatic System Thiophene-pyridine Benzo[b]thiophene-phenyl
Solubility Moderate (neutral) High (hydrochloride salt)
Pharmacophore Chloropyridine as a leaving group Piperidinylmethyl for receptor binding
Bioactivity Scaffold Anticancer (in vitro IC₅₀ values)

The benzo[b]thiophene analogs demonstrate how structural expansion and salt formation can optimize drug-like properties, a strategy applicable to the target compound .

Thiophene-Pyridine Hybrids with Sulfur Substituents

reports N-(2-thiomorpholinothieno[2,3-d]pyrimidin-4-yl)thiophene-2-carboxamide (8j), synthesized by replacing the chlorine in the target compound with thiomorpholine. This modification introduces a sulfur-containing group, enhancing interactions with cysteine residues in biological targets.

Impact of Substitution :

  • Target Compound (6j) : Chlorine acts as a leaving group, enabling nucleophilic substitution.
  • Derivative 8j : Thiomorpholine improves binding to sulfur-dependent enzymes, as evidenced by IR peaks for C-S-C stretching (684 cm⁻¹) .
Analogues with Varied Pyridine Substituents

and describe compounds like 5-aryl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide and 5-chloro-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}thiophene-2-carboxamide . These illustrate how pyridine substitution (e.g., 4-methyl vs. 2-chloro) alters electronic and steric profiles:

  • 2-Chloropyridin-4-yl : Electron-withdrawing effect stabilizes the ring, favoring electrophilic substitutions .

Biological Activity

N-(2-Chloropyridin-4-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including its potential as an antitumor agent and its antimicrobial effects.

Chemical Structure and Properties

This compound has the molecular formula C10H7ClN2OS. Its structure comprises a thiophene ring with a carboxamide group and a chloropyridine moiety, which are crucial for its biological activity. The unique combination of these functional groups contributes to its reactivity and interaction with biological macromolecules.

Antitumor Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound can inhibit cancer cell proliferation, particularly in various tumor cell lines.

Case Study: Inhibition of Hep3B Cell Line

A study focused on thiophene carboxamide derivatives demonstrated that compounds similar to this compound exhibited significant activity against Hep3B hepatocellular carcinoma cells. The most active derivatives showed IC50 values ranging from 5.46 µM to 12.58 µM, indicating their potential as effective anticancer agents .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . It has shown promise against various bacterial strains, particularly those resistant to conventional antibiotics.

Antibacterial Efficacy

Research on similar thiophene derivatives has demonstrated their effectiveness against Extended-Spectrum Beta-Lactamase (ESBL) producing strains of Escherichia coli. For instance, certain derivatives exhibited strong binding interactions with the β-lactamase enzyme, suggesting that this compound could serve as a scaffold for developing new antibacterial agents .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The sulfonyl group can form hydrogen bonds with amino acid residues in enzyme active sites, potentially inhibiting their activity. Additionally, the chloropyridine and thiophene moieties may interact with hydrophobic pockets in proteins, modulating their functions and leading to various biological effects .

Summary of Biological Activities

The following table summarizes the key findings regarding the biological activities of this compound:

Activity Target/Effect IC50 Value References
AntitumorHep3B cancer cells5.46 - 12.58 µM
AntibacterialESBL-producing E. coliNot specified
Enzyme Inhibitionβ-lactamase enzymesNot specified

Q & A

Q. How to handle conflicting crystallographic data in polymorph identification?

  • Methodology :
  • PXRD : Compare experimental patterns with simulated data (Mercury 4.3).
  • Thermal analysis : DSC to identify melting points of polymorphs.
  • Refinement : Use SHELXL with anisotropic displacement parameters for each polymorph. Validate with Hirshfeld surface analysis.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Chloropyridin-4-yl)thiophene-2-carboxamide
Reactant of Route 2
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N-(2-Chloropyridin-4-yl)thiophene-2-carboxamide

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